2-Phenyloxazol-5(4H)-one

Catalog No.
S587344
CAS No.
1199-01-5
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyloxazol-5(4H)-one

CAS Number

1199-01-5

Product Name

2-Phenyloxazol-5(4H)-one

IUPAC Name

2-phenyl-4H-1,3-oxazol-5-one

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

QKCKCXFWENOGER-UHFFFAOYSA-N

SMILES

C1C(=O)OC(=N1)C2=CC=CC=C2

Synonyms

2-phenyloxazol-5-one, 2-phenyloxazolone

Canonical SMILES

C1C(=O)OC(=N1)C2=CC=CC=C2

2-Phenyloxazol-5(4H)-one is a heterocyclic organic compound characterized by the presence of an oxazole ring fused with a phenyl group. This compound has garnered attention in the field of organic chemistry due to its unique structural features and potential applications in various biological contexts. The oxazole ring comprises nitrogen and oxygen atoms, contributing to its reactivity and biological activity.

The compound has been the subject of numerous studies since its first synthesis, although many early reports contained inaccuracies regarding its properties and reactions. Recent research has clarified these misunderstandings and provided a more accurate understanding of its chemical behavior and potential uses .

There is no documented research available on the specific mechanism of action of 2-phenyloxazol-5(4H)-one in biological systems. However, its derivatives, like PhOx, are being explored for their photochromic properties. These derivatives can change color upon exposure to light, potentially making them useful in applications like light-activated switches or sensors [].

  • Nucleophilic Reactions: The compound can undergo nucleophilic substitution reactions, particularly with phenoxide ions, which have been studied to understand the equilibrium constants involved .
  • Rearrangements: It can rearrange to form other compounds, such as 3-benzoylamino-1-benzopyran-2-one, under specific conditions .
  • Condensation Reactions: The compound is often involved in condensation reactions with aldehydes, leading to the formation of various derivatives that exhibit enhanced biological activities .

2-Phenyloxazol-5(4H)-one exhibits significant biological activity, including:

  • Immunomodulatory Effects: Certain derivatives of this compound have been identified as potent immunomodulators. For instance, (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one has shown promising activity in modulating immune responses and inhibiting tyrosinase, an enzyme involved in melanin production .
  • Skin Sensitization: Some derivatives are noted for their extreme skin sensitization potency, making them relevant in dermatological studies .

The synthesis of 2-phenyloxazol-5(4H)-one can be achieved through various methods:

  • Erlenmeyer-Plöchl Reaction: This method involves the reaction of salicylaldehyde with appropriate reagents to yield the oxazol-5(4H)-one structure. This approach has been refined over time to improve yield and purity .
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel, which can enhance efficiency and reduce by-products .

The applications of 2-phenyloxazol-5(4H)-one span several fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for drug development targeting immune modulation and dermatological conditions.
  • Chemical Research: Its reactivity makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules.

Interaction studies have highlighted how 2-phenyloxazol-5(4H)-one interacts with various biological systems:

  • Enzyme Inhibition: Research indicates that certain derivatives inhibit enzymes like tyrosinase effectively, which is crucial for developing treatments for hyperpigmentation disorders.
  • Cellular Responses: Studies have shown that this compound can induce specific cellular responses related to immune function, although further research is needed to elucidate the underlying mechanisms.

Several compounds share structural similarities with 2-phenyloxazol-5(4H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-(Ethoxymethylene)-2-phenyloxazol-5(4H)-oneEthoxy group additionKnown for extreme skin sensitization potency
4-(Nitrobenzylidene)-2-phenyloxazol-5(4H)-oneNitro group additionPotent immunomodulator and tyrosinase inhibitor
3-Benzoylamino-1-benzopyran-2-oneRearrangement product from 2-phenyloxazol-5(4H)-oneExhibits different biological activities

Each of these compounds presents unique properties that differentiate them from 2-phenyloxazol-5(4H)-one while maintaining structural similarities. The ongoing research into these compounds continues to expand their potential applications in medicinal chemistry and beyond.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1199-01-5

Wikipedia

2-phenyloxazol-5(4H)-one

General Manufacturing Information

5(4H)-Oxazolone, 2-phenyl-: INACTIVE

Dates

Modify: 2023-08-15

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